molecular formula C13H16ClN3O2 B2664900 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1353943-77-7

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B2664900
CAS No.: 1353943-77-7
M. Wt: 281.74
InChI Key: ZEEZQEYGMGHFEA-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride (CAS: 1353943-77-7) is a piperazine derivative with a molecular formula of C₁₃H₁₆ClN₃O₂ and a molar mass of 281.74 g/mol . The compound features a piperazine ring substituted at the 1-position with a 4-cyanobenzyl group and at the 2-position with a carboxylic acid moiety, forming a hydrochloride salt.

Key identifiers include:

  • ChemSpider ID: 28303581
  • MDL Number: MFCD21098681
  • Synonyms: 1-[(4-Cyanophenyl)methyl]piperazine-2-carboxylic acid hydrochloride, 1-(4-Cyano-benzyl)-piperazine-2-carboxylic acid hydrochloride.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c14-7-10-1-3-11(4-2-10)9-16-6-5-15-8-12(16)13(17)18;/h1-4,12,15H,5-6,8-9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEZQEYGMGHFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative characterized by a piperazine ring linked to a carboxylic acid and a cyanobenzyl substituent. The molecular formula is C_{12}H_{14}ClN_{3}O_2, indicating the presence of chlorine, nitrogen, and oxygen atoms, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride. These compounds have shown potential against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications at the para-position significantly affect antimicrobial potency .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (μg/mL)Bacterial Strain
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride8Staphylococcus aureus
4-Methylpiperazine-2-carboxylic acid16Escherichia coli
4-Chloropiperazine-2-carboxylic acid32Pseudomonas aeruginosa

Central Nervous System Modulation

Piperazine derivatives have been investigated for their effects on the central nervous system (CNS). Studies suggest that compounds like 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride may influence neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression .

Case Study: Anxiety Reduction in Animal Models
A study demonstrated that administration of this compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent .

Fatty Acid Amide Hydrolase Inhibition

The compound has been examined for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have analgesic effects. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against FAAH .

Table 2: FAAH Inhibition Potency

CompoundIC50 (μM)Selectivity Ratio (FAAH-1/FAAH-2)
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride10>100
JNJ-16610105>100

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties References
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride 4-CN-benzyl C₁₃H₁₆ClN₃O₂ 281.74 1353943-77-7 High polarity due to cyano group; hydrochloride salt improves water solubility.
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride 4-Cl-benzyl C₁₃H₁₆Cl₂N₂O₂ 291.17 1289384-96-8 Chloro substituent increases lipophilicity; potential for altered pharmacokinetics compared to cyano analog.
1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride 4-F-benzyl C₁₃H₁₆ClFN₂O₂ Not reported 1289384-65-1 Fluorine's electronegativity may enhance electronic interactions in receptor binding; lower steric bulk than cyano or chloro groups.
1-(2-Methyl-benzyl)-piperazine-2-carboxylic acid hydrochloride 2-Me-benzyl C₁₄H₁₉ClN₂O₂ Not reported - Ortho-methyl substitution introduces steric hindrance, potentially reducing rotational freedom and biological activity.
Piperazine-2-carboxylic acid dihydrochloride (core structure) None C₅H₁₀Cl₂N₂O₂ 217.06 158663-69-5 Absence of benzyl group increases aqueous solubility; dihydrochloride form enhances stability.

Functional Group Impact on Properties

  • Cyano Group (Target Compound): The electron-withdrawing cyano group increases polarity and may improve binding affinity in enzymatic pockets compared to halogens (Cl, F) .
  • Fluoro Group : Balances electronegativity and lipophilicity, often used to modulate metabolic stability in drug candidates .

Industrial Use

  • Polishing Slurries: Piperazine-based surfactants (e.g., sample B and C in ) are used in CeO₂ slurries for semiconductor manufacturing.
  • Material Science: Piperazine carboxylic acids are precursors for corrosion inhibitors or coordination polymers, where substituents like cyano or chloro influence material properties .

Biological Activity

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

The synthesis of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine derivatives with appropriate benzyl cyanides and carboxylic acids. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

Anticholinesterase Activity

Research indicates that piperazine derivatives, including 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride, exhibit significant anticholinesterase activity. A study reported competitive inhibition of acetylcholinesterase (AChE) with low micromolar Ki values, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The selectivity for AChE over butyrylcholinesterase (BChE) enhances its therapeutic profile.

Antimicrobial Properties

Studies have shown that piperazine derivatives possess antimicrobial properties. For example, derivatives similar to 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride demonstrated moderate to high activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. Research indicates that piperazine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases .

The biological activity of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride can be attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and receptor functions, influencing various signaling pathways. Molecular docking studies suggest stable binding interactions with AChE and other targets, enhancing its inhibitory effects .

Case Studies

StudyFindings
Anticholinesterase Activity Exhibited competitive inhibition of AChE with Ki values in the low micromolar range.
Antimicrobial Evaluation Demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria.
Antioxidant Assessment Effective in scavenging free radicals, indicating potential protective effects against oxidative stress.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 4-cyanobenzyl halides with piperazine-2-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOAt) . Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents like DCM or DMF enhance reactivity .
  • Catalyst Use : Triethylamine or DIPEA as bases improve nucleophilic substitution efficiency .
  • Purification : Flash chromatography or crystallization with Et₂O/hexane mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the piperazine ring and benzyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection at 254 nm monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. How can researchers determine key physicochemical properties such as solubility and logP for this compound?

  • Methodological Answer :
  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis quantification .
  • logP (Partition Coefficient) : Reverse-phase HPLC using a C18 column calibrated with standard compounds .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride in novel synthetic pathways?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .
  • Machine Learning : Training datasets on piperazine derivatives predict optimal reaction conditions (e.g., temperature, solvent) .
  • Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding modes for SAR analysis .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) .
  • Cross-Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
  • Meta-Analysis : Systematic review of literature to identify variables (e.g., impurity profiles, stereochemistry) affecting results .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-cyanobenzyl position .
  • Enzyme Assays : Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) .
  • Crystallography : Co-crystal structures with target enzymes reveal critical binding interactions .

Q. How can hydrolytic stability be assessed under physiological conditions to guide formulation studies?

  • Methodological Answer :
  • Forced Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Kinetic Modeling : Pseudo-first-order rate constants quantify degradation rates .
  • Stabilizers : Evaluate excipients (e.g., cyclodextrins) to enhance shelf life .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationEDC/HOAt coupling, flash chromatography
Purity AnalysisHPLC, TLC, HRMS
logP DeterminationReverse-phase HPLC with calibration standards
Stability TestingForced degradation studies, DSC
Computational ModelingDFT, molecular docking

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